molecular formula C9H10O2 B1589092 1-(2-Hydroxy-6-methylphenyl)ethanone CAS No. 41085-27-2

1-(2-Hydroxy-6-methylphenyl)ethanone

Cat. No. B1589092
CAS RN: 41085-27-2
M. Wt: 150.17 g/mol
InChI Key: ZFUSOVIZZGBORZ-UHFFFAOYSA-N
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Description

“1-(2-Hydroxy-6-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.18 . It is also known by its IUPAC name, 1-(2-hydroxy-6-methylphenyl)ethanone .


Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxy-6-methylphenyl)ethanone” consists of a benzene ring with a hydroxyl group (-OH) and a methyl group (-CH3) attached to it. The benzene ring is also attached to an ethanone group (C2H3O) at one of its carbon atoms .


Physical And Chemical Properties Analysis

“1-(2-Hydroxy-6-methylphenyl)ethanone” is a gray to pale-yellow solid or liquid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Scientific Field: Chemistry

    • Application : “1-(2-Hydroxy-6-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O2 . It’s used in various chemical reactions due to its unique structure and properties .
    • Method of Application : The specific methods of application can vary depending on the type of reaction or experiment being conducted. Typically, it would be used as a reagent in a chemical reaction .
    • Results or Outcomes : The outcomes can also vary widely depending on the specific experiment or reaction. In general, the use of this compound in a reaction would result in the formation of a new compound .
  • Scientific Field: Microbiology and Pharmacology

    • Application : Diphenyl ether derivatives, which include compounds similar to “1-(2-Hydroxy-6-methylphenyl)ethanone”, have been isolated from the fermentation products of an endophytic fungus called Phomopsis fukushii . These compounds have shown good inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .
    • Method of Application : The fungus is fermented, and the resulting products are extracted and subjected to various chromatography techniques to isolate the desired compounds .
    • Results or Outcomes : The isolated compounds were evaluated for their anti-MRSA activity. The compounds showed good inhibition with inhibition zone diameters of 13.8 ± 1.5 mm and 14.6 ± 1.6 mm, respectively .
  • Scientific Field: Chemistry

    • Application : “1-(2-Hydroxy-6-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O2 . It’s used in various chemical reactions due to its unique structure and properties .
    • Method of Application : The specific methods of application can vary depending on the type of reaction or experiment being conducted. Typically, it would be used as a reagent in a chemical reaction .
    • Results or Outcomes : The outcomes can also vary widely depending on the specific experiment or reaction. In general, the use of this compound in a reaction would result in the formation of a new compound .
  • Scientific Field: Microbiology and Pharmacology

    • Application : Diphenyl ether derivatives, which include compounds similar to “1-(2-Hydroxy-6-methylphenyl)ethanone”, have been isolated from the fermentation products of an endophytic fungus called Phomopsis fukushii . These compounds have shown good inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .
    • Method of Application : The fungus is fermented, and the resulting products are extracted and subjected to various chromatography techniques to isolate the desired compounds .
    • Results or Outcomes : The isolated compounds were evaluated for their anti-MRSA activity. The compounds showed good inhibition with inhibition zone diameters of 13.8 ± 1.5 mm and 14.6 ± 1.6 mm, respectively .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-hydroxy-6-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUSOVIZZGBORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457158
Record name 2'-Hydroxy-6'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-6-methylphenyl)ethanone

CAS RN

41085-27-2
Record name 2'-Hydroxy-6'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl magnesium bromide 3M in diethyl ether (18.5 mL, 55.5 mmol) and triethylamine (6.0 mL, 44.4 mmol) in anhydrous toluene (14 mL) was cooled to 0° C. 6-methylsalicylic acid ethyl ester (2.0 g, 11.1 mmol) in anhydrous toluene (14 mL) was added dropwise and the reaction mixture was stirred at room temperature for 16 hours. A saturated solution of ammonium chloride (10 mL) was added and the mixture was filtered over Celite®. The filtrate was diluted with ethyl acetate (20 mL) and water (10 mL) and layers were separated. The organic layer was washed with brine (10 mL), dried over sodium sulfate and evaporated to dryness. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate: 9/1) to provide the desired ketone (26a) (1.21 g, 8.0 mmol, 72%).
Quantity
0 (± 1) mol
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Reaction Step One
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18.5 mL
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6 mL
Type
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14 mL
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2 g
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14 mL
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10 mL
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Yield
72%

Synthesis routes and methods II

Procedure details

In a solution of 2-methoxy-6-methylbenzoic acid ethyl ester (5 g, 25.77 mmol) and NaOH (6.18 g, 154.64 mmol) in EtOH (100 mL) and water (40 mL) was stirred at reflux for 24 hours. EtOH was then removed using a rotary evaporator and the aqueous was acidified with HCl (1 N) to pH=4. Extract with CH2Cl2 (3×100 mL) followed by concentration using a rotary evaporator afforded 4.25 g of 2-methoxy-6-methylbenzoic acid (100%) as a white solid. To a solution of 2-methoxy-6-methylbenzoic acid (3.5 g, 21 mmol) in CH2Cl2 (100 mL) at room temperature was added BBr3 in CH2Cl2 (42 mL, 42 mmol). The reaction mixture was stirred at room temperature for 14 hrs and then concentrated using a rotary evaporator. The resulting residue was re-dissolved in CH2Cl2 (50 mL), diluted with HCl (0.5 N), extracted with CH2Cl2 (3×100 mL) and concentrated using a rotary evaporator to afford 3.3 g of 2-hydroxy-6-methylbenzoic acid (100%). To a solution of 2-hydroxy-6-methylbenzoic acid (3.3 g, 21.7 mmol) in THF (200 mL) at room temperature was slowly added CH3Li in ether (47 mL, 76 mmol) and the suspension was stirred at 60° C. for 6 hour. The reaction was quenched with HCl (0.5 N) aqueous and extracted with CH2Cl2 (3×100 mL). Concentration using a rotary evaporator afforded an oily residue. It was purified by column (SiO2, hexane/EtOAc=4:1) to provide 3 g of 2′-hydroxy-6′-methylacetophenone (92%) as a light yellow oil. A solution of 2′-hydroxy-6′-methylacetophenone (1.5 g, 10 mmol) in CH2Cl2 (50 mL) at room temperature was mixed with isonicotinoyl chloride hydrochloride (2.0 g, 11 mmol) and triethylamine (4.9 mL, 35 mmol) sequentially. The resulting mixture was stirred at room temperature for 14 hours, quenched with water, and extracted with CH2Cl2 (3×100 mL). Concentration using a rotary evaporator afforded a solid residue. It was purified by column (SiO2, hexane/EtOAc=3:1) to provide 1.5 g of the corresponding isonicotinic aryl ester (59%) as a light yellow solid. A solution of the above isonicotinic aryl ester (1.5 g, 5.88 mmol) in THF (100 mL) was mixed with potassium tert-butoxide (1.384 g, 12.35 mmol) and stirred at reflux for 2 hours. The reaction was quenched with water and acidified with HCl (0.5 N) to pH=6. Extract with CH2Cl2 (3×100 mL) followed by concentration using a rotary evaporator afforded a yellow solid residue. It was purified by column (SiO2, hexane/EtOAc=1:1) to provide 1.2 g of the diketone (80%). A solution of the above diketone (1.2 g, 24.71 mmol) in HOAc (100 mL) was stirred at reflux for 2 hours. All the solvent was removed using a rotary evaporator to afford a solid residue. It was then diluted with water and neutralized with NaOH (0.5 N) to pH=8. The solid was collected by filtration and washed with water and hexanes sequentially to afford 1 g of 5-methyl-2-(pyridin-4-yl)-4H-chromen-4-one as a light yellow solid (89%). A solution of 5-methyl-2-(pyridin-4-yl)-4H-chromen-4-one (0.85 g, 3.59 mmol) in dry carbon tetrachloride (250 mL) was mixed with NBS (0.67 g, 3.77 mmol) and benzyl peroxide (0.1 g, 0.422 mmol). The reaction mixture was stirred at reflux for 6 hours. After cooling the solvent was removed and the residue was further washed with hot water to get rid of succinimide. The solid was then purified by column (SiO2, hexanes/EtOAc=1:1) to yield 0.61 g of bromide (54%). A solution of the above bromide (0.61 g, 1.93 mmol) and NaOAc (1.82 g, 22.15 mmol) in HOAc (50 mL) was stirred at reflux for 6 hours. All the solvent was removed using a rotary evaporator to afford a solid residue. It was then diluted with water, extracted with CH2Cl2 (3×100 mL), and concentrated using a rotary evaporator. The solid was purified by column (SiO2, hexanes/EtOAc/MeOH=2:2:1) to yield 0.3 g of the corresponding acetate (53%). A solution of the above acetate (0.3 g, 1.01 mmol) and potassium carbonate (0.414 g, 3.0 mmol) in MeOH (30 mL) and water (3 mL) was stirred at room temperature for 48 hours. MeOH was removed using a rotary evaporator and the resulting mixture was further diluted with water (25 mL) to get a suspension. The solid was collected by filtration and washed with water and hexanes to yield 0.16 g of 5-hydroxymethyl intermediate (65%) as a light yellow solid. A suspension of the above intermediate (0.114 g, 0.45 mmol) in ethyl ether (10 mL) was mixed with HCl in ether (10 mL, 20 mmol) and the mixture was stirred at room temperature for 2 hours to get a even finer suspension. The solid was collected by filtration and washed with hexanes to yield 0.126 g of 5-(hydroxymethyl)-2-(pyridinyl)-4H-chromen-4-one (96%) as a light yellow solid.
Quantity
3.3 g
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0 (± 1) mol
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47 mL
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200 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Hydroxy-6-methylphenyl)ethanone
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Reactant of Route 6
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1-(2-Hydroxy-6-methylphenyl)ethanone

Citations

For This Compound
9
Citations
DW Davidson, JL Seidel, WW Epstein - Journal of Chemical Ecology, 1990 - Springer
A number of volatile compounds occur on the seeds of taxonomically unrelated ant-garden epiphytes in western Amazonia. In field trials in southeastern Peru, we assayed the …
Number of citations: 52 link.springer.com
JL Seidel - 1989 - elibrary.ru
The 11 major monoterpene components of Gutierrezia sarothrae were isolated and identified by spectral methods and comparison with authentic samples. $\alpha $-Pinene, $\beta $-…
Number of citations: 6 elibrary.ru
JL Seidel, WW Epstein, DW Davidson - Journal of Chemical Ecology, 1990 - Springer
In ant gardens of lowland Amazonia, parabiotic ant speciesCamponotus femoratus andCrematogaster cf.limata parabiotica cultivate a taxonomically diverse group of epiphytic plants, …
Number of citations: 76 link.springer.com
EP Kündig, C Botuha, G Lemercier… - Helvetica chimica …, 2004 - Wiley Online Library
Three different routes were probed for the synthesis of enantiomerically enriched 2‐(1‐aminoethyl)phenols and their methyl ethers. The first route centers on diastereoselective …
Number of citations: 29 onlinelibrary.wiley.com
Y Inatomi, H Murata, A Inada, T Nakanishi… - Journal of natural …, 2013 - Springer
New glycosides of seven acetophenone derivatives (1–7) and two phenylpropanoids (8, 9), named juniperosides III–XI, have been isolated from the MeOH extract of the leaves and …
Number of citations: 6 link.springer.com
G Mross, S Ladzik, H Reinke, A Spannenberg… - …, 2009 - thieme-connect.com
The formal [3+ 3] cyclization of 1, 3-bis (silyloxy) buta-1, 3-dienes with 1-aryl-3-ethoxyprop-2-en-1-ones, available by Heck reaction of benzoyl chlorides with ethyl vinyl ether, afforded a …
Number of citations: 8 www.thieme-connect.com
W Hong, Y Zhang, J Yang, MY Xia, JF Luo… - Journal of natural …, 2019 - ACS Publications
Nine new alkaloids, (+)-1, (−)-1, 2, (+)-3, (−)-3, and 4–7, along with five known compounds (8–12), were obtained from the branches and leaves of Elaeocarpus angustifolius. The …
Number of citations: 13 pubs.acs.org
DW Davidson, WW Epstein - Vascular plants as epiphytes: evolution and …, 1989 - Springer
Ants are the most common arboreal insects of tropical forests (Leston 1973; Erwin 1983; Wilson 1987) and possibly the most frequent animal contacts of epiphytic plants. It is not …
Number of citations: 129 link.springer.com
E Youngsteadt - 2008 - repository.lib.ncsu.edu
Seed dispersal mutualisms are essential for the survival of diverse plant species and communities worldwide. An outstanding but poorly understood ant-seed mutualism occurs in the …
Number of citations: 2 repository.lib.ncsu.edu

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